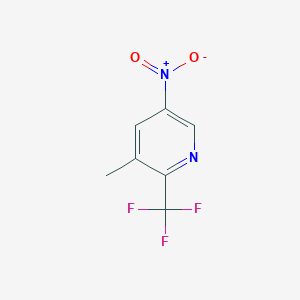

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

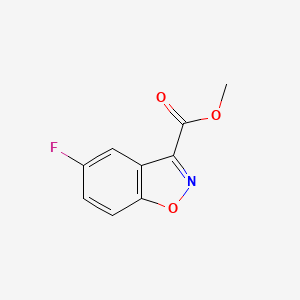

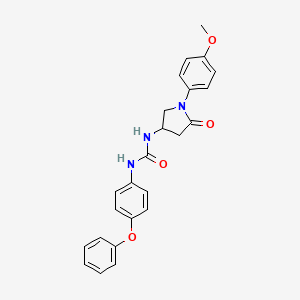

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the following structural formula: !3-Methyl-5-nitro-2-(trifluoromethyl)pyridine). It belongs to the class of trifluoromethylpyridines , which are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. These compounds have gained prominence in both agrochemical and pharmaceutical applications due to their unique properties .

Synthesis Analysis

Several methods exist for synthesizing 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the production of various crop-protection products. Researchers have reported different synthetic routes for obtaining 2,3,5-DCTF, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Molecular Structure Analysis

The molecular formula of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is C₆H₃F₃N₂O₂ . Its structure consists of a pyridine ring substituted with a trifluoromethyl group (-CF₃) at position 2 and a nitro group (-NO₂) at position 5. The presence of fluorine atoms imparts unique physicochemical properties to this compound, influencing its biological activities .

Chemical Reactions Analysis

The chemical reactivity of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine involves substitution reactions, nucleophilic additions, and transformations of the trifluoromethyl group. Researchers have explored its utility as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, vapor-phase reactions play a significant role in its production .

Wissenschaftliche Forschungsanwendungen

- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a key intermediate for several crop-protection products .

- Potential Discoveries : Researchers anticipate uncovering novel applications for TFMP in the pharmaceutical industry .

- 2,3,5-DCTF : As mentioned earlier, 2,3,5-DCTF is a valuable chemical intermediate used in the synthesis of crop-protection products. Its demand remains high .

- RMB60649 : Researchers can obtain high-quality reference standards of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine (RMB60649) for accurate pharmaceutical testing .

Agrochemicals

Pharmaceuticals

Chemical Intermediates

Reference Standards for Testing

Chemical Properties

Wirkmechanismus

Target of Action

Trifluoromethylpyridine derivatives, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to target pests in crop protection and have been used in the synthesis of several crop-protection products .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives have a wide range of applications in the agrochemical and pharmaceutical industries . These compounds are known to interact with various biochemical pathways, but the exact pathways depend on the specific derivative and its application.

Pharmacokinetics

The trifluoromethyl group is known to improve the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

Trifluoromethylpyridine derivatives are known to have various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It is known that the trifluoromethyl group can improve the environmental stability of chemical compounds .

Eigenschaften

IUPAC Name |

3-methyl-5-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWZGNJEUPDTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

![6-Fluoro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2966348.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)